molecular formula C17H19NO3 B2834350 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320417-98-7

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2834350
CAS RN: 2320417-98-7
M. Wt: 285.343
InChI Key: ODXGECDOLABGMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Oxidative Synthesis and Ring-Closing Metathesis

Research by Hanna and Michaut (2000) outlines the use of 1,4-dioxene in organic synthesis, highlighting a method for converting dienes to oxabicyclo[4.2.1] nonenes through oxidative synthesis followed by ring-closing metathesis, indicating a pathway that could potentially involve similar structures to the compound Hanna & Michaut, 2000.

Cyclization Products of Ketoxime

A study by Uncuţa et al. (2003) explored the cyclization of specific oximes, leading to the creation of novel bicyclic and tricyclic structures. This research demonstrates the potential for cyclization reactions involving complex organic structures that could be analogous to the target compound Uncuţa et al., 2003.

Synthesis and Characterization of Complex Organic Molecules

Chen, Ye, and Hu (2012) reported on the synthesis and characterization of complex organic molecules, providing detailed insights into the structure and properties of compounds that share features with the target molecule. The study includes X-ray crystallography data to elucidate the molecular configuration Chen, Ye, & Hu, 2012.

Inhibitors of B-Raf Kinase

Yang et al. (2012) developed novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as inhibitors of B-Raf kinase. This study highlights the application of such structures in the development of potential therapeutic agents, specifically targeting melanoma through inhibition of the B-Raf kinase pathway Yang et al., 2012.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-12-5-6-13(10-11)18(12)17(19)14-3-2-4-15-16(14)21-8-7-20-15/h2-4,12-13H,1,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXGECDOLABGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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